molecular formula C18H19N3O3S2 B2404744 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 862807-53-2

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2404744
CAS No.: 862807-53-2
M. Wt: 389.49
InChI Key: HQWJPKFAQGPLOA-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a benzamide derivative featuring a 4,7-dimethyl-substituted benzothiazole ring linked to a 4-(dimethylsulfamoyl)benzoyl group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties. The dimethyl groups at positions 4 and 7 of the benzothiazole ring likely influence steric and electronic properties, while the dimethylsulfamoyl group on the benzamide may modulate solubility and target interactions.

Structural confirmation techniques, such as IR, NMR, and mass spectrometry, are critical for verifying tautomeric forms and functional groups, as demonstrated in related compounds.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-5-6-12(2)16-15(11)19-18(25-16)20-17(22)13-7-9-14(10-8-13)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWJPKFAQGPLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and industry.

Synthetic Routes

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions are optimized to enhance yield and purity, often utilizing chromatography and spectroscopy for purification and analysis .

Chemical Structure

The compound features a unique combination of benzothiazole and thiazole rings. Its structure can be represented as follows:

PropertyDescription
IUPAC NameN-[4-(1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide]
Molecular FormulaC19H16N4O3S3
Molecular Weight432.54 g/mol
SMILES RepresentationCC(=O)N(C)CSc1ccccc1

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis. This property positions it as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Research indicates that this compound has promising antitumor activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines. For instance, in assays involving lung cancer cell lines such as A549 and HCC827, the compound demonstrated IC50 values indicating potent cytotoxic effects . The data from these studies are summarized in the following table:

Cell LineIC50 (µM)Assay Type
A5496.75 ± 0.192D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

This suggests that the compound may be effective against tumor growth while exhibiting lower toxicity to normal cells .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, the compound has been studied for its anti-inflammatory effects. It appears to inhibit cyclooxygenase enzymes, which are key mediators in inflammatory pathways. This could have therapeutic implications for treating inflammatory diseases .

Case Study: Antitumor Efficacy

A notable study examined the effects of this compound on lung cancer cell lines:

  • Methodology : The study employed both 2D and 3D culture systems to assess cytotoxicity.
  • Findings : The compound exhibited significantly higher activity in 2D assays compared to 3D models, indicating its potential effectiveness in a more realistic tissue environment.

These findings highlight the importance of further optimizing chemical structures to enhance selectivity and reduce toxicity in normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Benzothiazole Substituents Sulfamoyl Substituents Molecular Formula Molecular Weight (g/mol)
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (Target) 4,7-dimethyl N,N-dimethyl C₁₉H₂₀N₃O₃S₂ 414.51*
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide 4,7-dichloro N-methyl-N-phenyl C₂₁H₁₅Cl₂N₃O₃S₂ 492.39
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide 4,7-dimethyl bis(2-methoxyethyl) C₂₂H₂₈N₃O₅S₂ 502.60

*Calculated based on formula.

Key Observations:

Benzothiazole Substituents: The target compound and the third analog () feature 4,7-dimethyl groups, which are electron-donating and may enhance lipophilicity.

Sulfamoyl Modifications :

  • The dimethylsulfamoyl group in the target compound is compact and moderately polar, balancing solubility and membrane permeability.
  • Methyl(phenyl)sulfamoyl () introduces aromatic bulk, likely reducing solubility but enhancing π-π interactions with target proteins.
  • Bis(2-methoxyethyl)sulfamoyl () contains ether linkages, significantly improving hydrophilicity and aqueous solubility.

Molecular Weight and Bioavailability :

  • The dichloro analog’s higher molecular weight (492.39 vs. 414.51) may limit oral bioavailability under Lipinski’s rule of five.
  • The bis(2-methoxyethyl) derivative (502.60) exceeds typical drug-like thresholds, suggesting parenteral or specialized delivery routes.

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